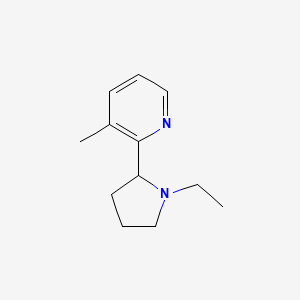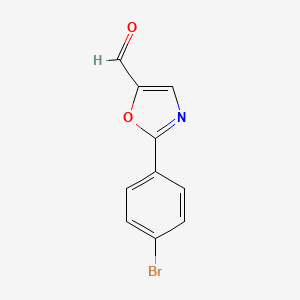
(4-(Furan-2-yl)thiazol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Furan-2-yl)thiazol-2-yl)methanol is a heterocyclic compound that features both a furan and a thiazole ring. These rings are known for their aromatic properties and are commonly found in various biologically active molecules. The presence of both furan and thiazole moieties in a single compound makes it a subject of interest in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Furan-2-yl)thiazol-2-yl)methanol typically involves the formation of the thiazole ring followed by the introduction of the furan moiety. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. The furan ring can be introduced through various methods, including the reaction of furfural with thiosemicarbazide under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Furan-2-yl)thiazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield furan-2-carboxylic acid, while substitution reactions can introduce various functional groups onto the furan or thiazole rings .
Wissenschaftliche Forschungsanwendungen
(4-(Furan-2-yl)thiazol-2-yl)methanol has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of (4-(Furan-2-yl)thiazol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Furan-2-carboxylic acid
- Thiazole-2-carboxylic acid
- (4-(Furan-2-yl)thiazol-2-yl)amine
Uniqueness
(4-(Furan-2-yl)thiazol-2-yl)methanol is unique due to the presence of both furan and thiazole rings in its structure. This dual functionality allows it to exhibit a broader range of chemical reactivity and biological activity compared to compounds containing only one of these rings .
Eigenschaften
Molekularformel |
C8H7NO2S |
|---|---|
Molekulargewicht |
181.21 g/mol |
IUPAC-Name |
[4-(furan-2-yl)-1,3-thiazol-2-yl]methanol |
InChI |
InChI=1S/C8H7NO2S/c10-4-8-9-6(5-12-8)7-2-1-3-11-7/h1-3,5,10H,4H2 |
InChI-Schlüssel |
GRGYXMSFADIEMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C2=CSC(=N2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



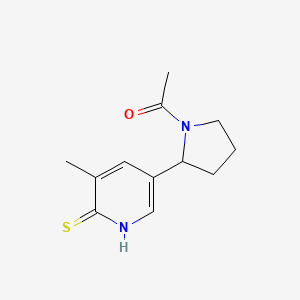
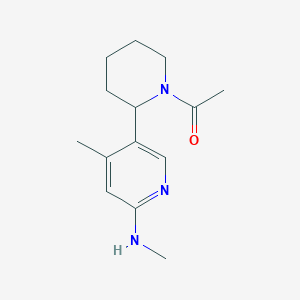
![2-(2,3-Dimethoxyphenyl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B11810697.png)



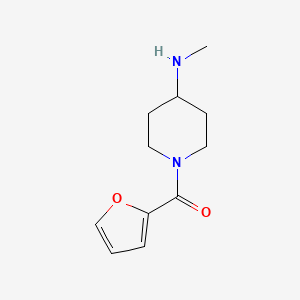
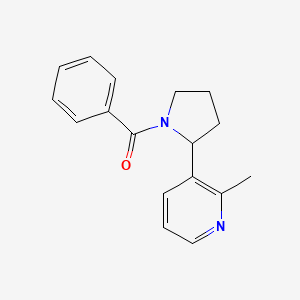

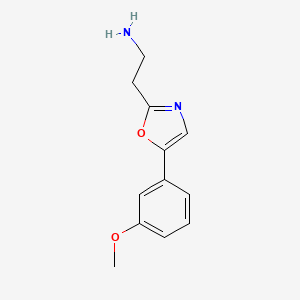
![2-Bromo-N-methylbenzo[d]thiazol-6-amine](/img/structure/B11810734.png)
